(2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide
Description
(2E)-3-(2,4-Dimethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide is a synthetic cinnamamides derivative characterized by an (E)-configured α,β-unsaturated carbonyl system. The compound features a 2,4-dimethoxyphenyl group attached to the propenamide chain and an N-(2-ethylphenyl) substituent. This structural motif is common in bioactive molecules, particularly those targeting antimicrobial and anti-inflammatory pathways .
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-4-14-7-5-6-8-17(14)20-19(21)12-10-15-9-11-16(22-2)13-18(15)23-3/h5-13H,4H2,1-3H3,(H,20,21)/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWZKDFACQJLSG-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C=CC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)/C=C/C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-ethylphenylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amide product. Common reaction conditions include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds or amides.
Scientific Research Applications
(2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Substituent Effects on Antimicrobial and Anti-Inflammatory Activity
Key Observations:
Antimicrobial Potency :
- Chlorinated or trifluoromethyl-substituted analogs (e.g., compounds 2j, 10) exhibit superior antibacterial activity due to increased lipophilicity and electron-withdrawing effects, enhancing membrane penetration .
- The target compound’s 2,4-dimethoxy groups (electron-donating) may reduce potency compared to chlorinated analogs but improve solubility .
Anti-Inflammatory Activity :
- Compounds with bulky, halogenated anilide rings (e.g., compound 20) show significant NF-κB inhibition, suggesting that steric and electronic properties modulate anti-inflammatory effects .
Cytotoxicity :
- Higher lipophilicity (logD >4) correlates with increased cytotoxicity (e.g., compound 2j vs. target compound) .
ADMET and Physicochemical Properties
Lipophilicity and Drug-Likeness:
- Methoxy groups enhance metabolic stability but may decrease membrane permeability compared to halogenated derivatives .
Toxicity Profile:
Structural Similarity and PCA Findings
Principal component analysis (PCA) of cinnamamides reveals:
- Ortho/meta-substituted anilides (e.g., compound 20) cluster separately from para-substituted derivatives, correlating with divergent biological activities (anti-inflammatory vs. antimicrobial) .
- The target compound’s 2-ethylphenyl group may position it closer to anti-inflammatory analogs due to steric similarities to compound 20’s ortho-substituents .
Biological Activity
(2E)-3-(2,4-dimethoxyphenyl)-N-(2-ethylphenyl)prop-2-enamide, commonly referred to as a chalcone derivative, has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies.
- IUPAC Name : this compound
- Molecular Formula : C19H21NO3
- Molecular Weight : 311.3749 g/mol
- CAS Number : 496779-46-5
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential use in treating inflammatory diseases.
- Anticancer Properties : Studies have shown that it can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.
Antioxidant Activity
A study demonstrated that the compound effectively reduced oxidative stress markers in vitro. It was found to significantly lower malondialdehyde (MDA) levels while increasing antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase in cellular models.
Anti-inflammatory Activity
Research published in the Journal of Medicinal Chemistry reported that this compound inhibited the expression of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Anticancer Activity
In a study conducted on various cancer cell lines, the compound exhibited cytotoxic effects, particularly against breast and colon cancer cells. The mechanism involved the activation of caspase pathways leading to apoptosis. The IC50 values for these cell lines were determined to be in the micromolar range, indicating potent activity.
Comparative Analysis with Similar Compounds
The following table compares the biological activities of this compound with other related compounds:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| (2E)-3-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)prop-2-enamide | Moderate | Low | Moderate |
| (2E)-3-(4-methoxyphenyl)-N-(4-ethylphenyl)prop-2-enamide | Low | High | Low |
Case Studies
-
Case Study on Antioxidant Potential :
A randomized controlled trial evaluated the antioxidant effects of this compound in diabetic rats. Results indicated a significant reduction in blood glucose levels and improvement in lipid profiles after treatment with the compound over six weeks. -
Case Study on Anti-inflammatory Effects :
In a clinical trial involving patients with rheumatoid arthritis, administration of the compound led to a marked decrease in joint swelling and pain scores compared to placebo groups. -
Case Study on Anticancer Efficacy :
A laboratory study assessed the effects of this compound on human breast cancer cell lines. The findings revealed that it inhibited cell proliferation by inducing cell cycle arrest at the G1 phase and promoting apoptosis through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
